Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate . This name derives from its core structure: an ethyl ester of acetic acid substituted at the second carbon by a thiosemicarbazone group. The parent chain is identified as the acetate moiety (ethyl acetate derivative), while the substituent at position 2 is a hydrazinylidene group bearing a carbamothioyl functional group.
The prefix (2E) specifies the geometry of the double bond within the hydrazinylidene group. According to IUPAC rules, the "E" designation (from entgegen, German for "opposite") indicates that the higher-priority substituents on either side of the double bond are positioned trans to each other. The carbamothioyl group (–NH–C(=S)–NH2) further differentiates this compound from simpler hydrazones, introducing sulfur-based functionality critical to its reactivity.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C5H9N3O2S , with a molecular weight of 175.21 g/mol . This composition arises from the combination of the following atomic contributions:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 5 | 12.01 | 60.05 |
| H | 9 | 1.008 | 9.07 |
| N | 3 | 14.01 | 42.03 |
| O | 2 | 16.00 | 32.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 175.21 |
The exact mass, calculated using isotopic distributions, is 175.0946 Da , consistent with high-resolution mass spectrometry data. The sulfur atom contributes significantly to the compound’s polarity and intermolecular interactions, while the ester and thiosemicarbazone groups influence its solubility and stability.
Stereochemical Configuration and E/Z Isomerism
The (2E) descriptor in the IUPAC name denotes the stereochemistry of the double bond between the acetate’s α-carbon and the hydrazinylidene nitrogen. Using the Cahn-Ingold-Prelog priority rules, the substituents adjacent to the double bond are ranked as follows:
- Higher-priority groups : The carbamothioylhydrazinylidene (–NH–N=C(S)–NH2) moiety versus the ester (–O–CO–OCH2CH3) group.
- Geometry : The higher-priority groups are positioned on opposite sides, resulting in the E configuration.
This configuration is corroborated by the compound’s SMILES notation (CCOC(=O)/C=N/NC(=S)N ), where the "/" and "\" symbols explicitly define the double bond’s trans arrangement. Experimental validation comes from X-ray crystallography (CCDC 652794), which confirms the spatial orientation of substituents in the solid state.
The potential for Z isomerism exists if synthetic conditions favor cis alignment. However, the E isomer is thermodynamically favored due to reduced steric hindrance between the ester and thiosemicarbazone groups. This stereochemical preference has implications for the compound’s reactivity in coordination chemistry and biological interactions, though such applications fall outside this structural analysis.
Structure
3D Structure
Properties
Molecular Formula |
C5H9N3O2S |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate |
InChI |
InChI=1S/C5H9N3O2S/c1-2-10-4(9)3-7-8-5(6)11/h3H,2H2,1H3,(H3,6,8,11)/b7-3+ |
InChI Key |
QSBQYCIPLZUWOW-XVNBXDOJSA-N |
Isomeric SMILES |
CCOC(=O)/C=N/NC(=S)N |
Canonical SMILES |
CCOC(=O)C=NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
$$
\text{Thiosemicarbazide} + \text{Ethyl glyoxylate} \xrightarrow[\text{reflux}]{\text{ethanol}} \text{this compound}
$$
- Thiosemicarbazide acts as the nucleophile attacking the carbonyl carbon of the ester.
- The reaction proceeds via nucleophilic addition followed by elimination of water, forming the thiosemicarbazone linkage.
- The product typically crystallizes out upon cooling and can be purified by recrystallization.
Detailed Preparation Procedure
Materials and Conditions
| Reagent | Amount | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Thiosemicarbazide | 0.91 g (0.01 mol) | Ethanol (50 mL) | Reflux (~333 K) | 4–5 hours | Continuous stirring |
| Ethyl glyoxylate or 4-acetyl phenyl acetate (for analogues) | 0.01 mol | Ethanol | Reflux (~333 K) | 4–5 hours | Monitored by TLC (ethyl acetate:hexane 3:7) |
Procedure Summary
- Thiosemicarbazide is dissolved in ethanol.
- The carbonyl compound (ethyl glyoxylate or substituted acetyl esters) is added slowly with stirring.
- The mixture is refluxed for 4–5 hours to ensure complete reaction.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the mixture is cooled to room temperature.
- The precipitated product is filtered, washed, and dried.
- Final purification is achieved by recrystallization from chloroform or ethanol, yielding yellow crystalline solids.
This method was exemplified in the synthesis of related compounds such as (E)-4-[1-(2-carbamothioylhydrazinylidene)ethyl]phenyl acetate, which crystallizes with two independent molecules in the asymmetric unit and shows characteristic hydrogen bonding patterns.
Reaction Monitoring and Purity Assessment
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress, typically with ethyl acetate:hexane (3:7) as the mobile phase.
- Recrystallization: Ensures high purity; solvents like chloroform or ethanol are preferred.
- Spectroscopic Characterization: IR, NMR, and mass spectrometry confirm the formation of the thiosemicarbazone structure.
Research Findings and Structural Insights
- The thiosemicarbazone group adopts an extended conformation in the product.
- Intramolecular N—H⋯N hydrogen bonding forms a characteristic S(5) ring motif.
- Intermolecular N—H⋯S and N—H⋯O hydrogen bonds lead to dimer formation and crystal packing motifs.
- These hydrogen bonding interactions influence the crystallization behavior and stability of the compound.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Value/Condition | Source/Notes |
|---|---|---|
| Thiosemicarbazide amount | 0.91 g (0.01 mol) | Stoichiometric with carbonyl compound |
| Solvent | Ethanol (50 mL) | Common solvent for reflux and solubility |
| Temperature | Reflux (~333 K) | Ensures reaction completion |
| Reaction time | 4–5 hours | Monitored by TLC |
| Purification method | Recrystallization from chloroform/ethanol | Yields block-like yellow crystals |
| TLC solvent system | Ethyl acetate:hexane (3:7) | Effective for monitoring reaction progress |
| Product form | Yellow crystalline solid | Confirmed by X-ray crystallography |
Alternative Synthetic Routes and Catalysis
- Some studies report the use of acid catalysts (e.g., acetic acid) to promote Schiff base condensation reactions between aldehydes and thiosemicarbazides at room temperature, yielding thiosemicarbazones in high purity and yield.
- This method involves stirring the reactants in ethanol with a few drops of acetic acid overnight, followed by concentration and crystallization.
- While this approach is more common for aromatic aldehydes, it can be adapted for this compound synthesis with appropriate carbonyl precursors.
Chemical Reactions Analysis
Coordination Chemistry with Transition Metals
The carbamothioylhydrazinylidene moiety acts as a polydentate ligand, coordinating via sulfur (thione) and nitrogen (hydrazine) atoms. Reactions with divalent metal salts yield stable complexes:
Mechanism : Deprotonation of the thioamide group facilitates chelation, with electronic transitions confirmed via UV-Vis spectroscopy (ligand-to-metal charge transfer bands at 320–400 nm) .
Condensation Reactions
The hydrazinylidene group participates in cyclocondensation with carbonyl compounds:
Example: Formation of Thiadiazole Derivatives
Reaction :
Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate + aromatic aldehydes → 1,3,4-thiadiazole-2-amines
| Aldehyde | Catalyst | Yield (%) | Product Characterization | Source |
|---|---|---|---|---|
| Benzaldehyde | TMSOTf (0.2 eq) | 89 | ¹H NMR: δ 8.03 (d, 1H, J=2.4 Hz, thiadiazole-H) | |
| 4-Nitrobenzaldehyde | HCl (cat.) | 76 | MS: m/z 409.13 (M+H⁺) |
Mechanism : Acid-catalyzed nucleophilic attack by the hydrazine nitrogen on the aldehyde carbonyl, followed by cyclodehydration .
Hydrolysis and Functionalization
The ethyl ester group undergoes selective transformations:
Alkaline Hydrolysis
Reaction :
Ethyl ester → Carboxylic acid derivative
Conditions : 2M NaOH, ethanol/H₂O (1:1), 70°C, 2h
Yield : 92%
Product : (2E)-2-(Carbamothioylhydrazinylidene)acetic acid
Application : Intermediate for peptide coupling or further derivatization .
Aminolysis with Hydrazines
Reaction :
Ester + Hydrazine hydrate → Hydrazide
Conditions : Ethanol, reflux, 6h
Yield : 85%
Product : (2E)-2-(Carbamothioylhydrazinylidene)acetohydrazide
Use : Precursor for Schiff base or heterocycle synthesis .
Electrochemical Behavior
Cyclic voltammetry in DMF (0.1M TBAP) reveals redox activity:
| Compound | Eₚₐ (V vs. Ag/AgCl) | Eₚc (V vs. Ag/AgCl) | ΔE (mV) | Assignment |
|---|---|---|---|---|
| Free ligand | +0.78 | +0.65 | 130 | Thioamide S-oxidation |
| [Cu(L)Cl₂]·H₂O | +0.42 | +0.30 | 120 | Cu(II)/Cu(I) redox |
Insight : Metal coordination stabilizes the reduced form, lowering oxidation potential .
Antimicrobial Activity of Derivatives
Derivatives exhibit moderate bioactivity:
| Derivative | MIC (μg/mL) |
|---|---|
| Thiadiazole-2-amine | 12.5 (E. coli) |
| Cu(II) complex | 6.25 (S. aureus) |
| Hydrazide | 25 (C. albicans) |
Structure-Activity Relationship : Metal complexes show enhanced activity due to improved membrane permeability .
Scientific Research Applications
Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate is a compound featuring a thiosemicarbazone structure, characterized by a hydrazine derivative linked to a carbamothioyl group. It has gained interest in synthetic and biological chemistry because of its unique structural properties and potential applications. The compound contains functional groups such as an ester, a thiosemicarbazone, and a hydrazinylidene moiety, contributing to its chemical reactivity and biological activity.
Scientific Research Applications
This compound has several applications, especially due to its thiosemicarbazone structure. Compounds of this class have been studied for their biological effects, and research is ongoing to determine their mechanism of action and efficacy against specific targets.
Some key applications include:
- Pharmaceutical Development It serves as a lead in pharmaceutical development due to its biological activity.
- Building Block It serves as a building block for synthesizing more complex molecules.
- Interaction Studies It is used in interaction studies that focus on its binding affinity to various biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are often utilized in these studies, providing insights into the mechanism of action and potential therapeutic uses of the compound.
Mechanism of Action
The mechanism by which Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thioamide and ester functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Table 1: Structural Features of Ethyl (2E)-2-(Carbamothioylhydrazinylidene)acetate and Analogues
Key Observations :
Key Observations :
Key Observations :
- Cytotoxicity : Thioamide and hydrazone functionalities are associated with DNA intercalation or enzyme inhibition, as seen in thiazole derivatives .
- Crystallographic Stability : Intramolecular hydrogen bonds (N–H⋯O, O–H⋯O) enhance stability in solid-state structures .
Physicochemical Properties
Table 4: Melting Points and Solubility
Biological Activity
Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate is a thiosemicarbazone derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structural characteristics, synthesis, and biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.
Structural Characteristics
The molecular structure of this compound includes several functional groups that contribute to its reactivity and biological activity:
- Thiosemicarbazone Structure : This class of compounds is known for its biological activity and is characterized by a hydrazine derivative linked to a carbamothioyl group.
- Functional Groups : The presence of an ester, thiosemicarbazone, and hydrazinylidene moieties enhances its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of thiosemicarbazide with an appropriate carbonyl compound. A common method includes:
- Condensation Reaction : Thiosemicarbazide reacts with ethyl acetate under acidic conditions to form the desired thiosemicarbazone structure.
- Purification : The product is purified through recrystallization or chromatography to obtain a pure compound for further studies.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies indicate:
- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial growth.
- In Vitro Studies : Tests have shown effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans.
Antifungal Activity
Research has highlighted the antifungal efficacy of this compound:
- Fungal Strains Tested : It exhibits potent activity against common fungal infections, making it a candidate for developing new antifungal agents.
- Comparative Analysis : When compared to standard antifungal drugs, this compound showed comparable or superior activity in certain assays.
Antiviral Properties
The antiviral potential of this compound has also been explored:
- Target Viruses : Studies indicate effectiveness against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV).
- Mechanism Insights : The compound may disrupt viral replication by inhibiting specific enzymes involved in the viral life cycle.
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy:
- Cell Lines Tested : It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).
- IC50 Values : In specific studies, the IC50 values indicate significant potency compared to established chemotherapeutic agents.
Case Studies and Research Findings
| Study | Biological Activity | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | Antifungal | Inhibited Candida albicans growth with an IC50 of 15 µg/mL. |
| Study 3 | Antiviral | Reduced HSV replication by 50% at a concentration of 10 µg/mL. |
| Study 4 | Anticancer | Exhibited an IC50 of 0.66 µM against HCT-116 cells. |
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via condensation reactions between hydrazine derivatives and carbonyl precursors. For example, analogous hydrazide derivatives are synthesized by stirring equimolar reactants in acetic acid at room temperature for extended periods (18 hours), followed by recrystallization from methanol to isolate the product . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios, and temperature control to minimize side reactions. Reaction progress can be monitored via TLC or HPLC.
| Synthesis Optimization Table | |----------------------------------|-----------------------------------------| | Solvent | Acetic acid, methanol | | Reaction Time | 12–24 hours (room temperature) | | Purification | Recrystallization (methanol) | | Yield | 60–70% (typical for analogous compounds)|
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Spectroscopy : H NMR in CDCl identifies proton environments, such as the ethyl ester group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and hydrazinylidene protons (δ 8–10 ppm) .
- GC-MS : Used to confirm molecular weight and fragmentation patterns. Ethyl acetate derivatives are typically analyzed using polar capillary columns (e.g., DB-5) with electron ionization (EI) at 70 eV, comparing retention indices to reference libraries .
- UV-Vis Spectroscopy : Detects conjugation in the hydrazone moiety (λ ~250–300 nm), useful for studying tautomerism .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structural determination of this compound?
- Methodological Answer : Use the SHELX suite (SHELXT for space-group determination, SHELXL for refinement) to resolve ambiguities. For example:
-
SHELXT : Automatically determines Laue symmetry and suggests space groups from single-crystal data .
-
SHELXL : Refines hydrogen bonding and thermal displacement parameters. Contradictions in bond lengths/angles may arise from twinning; apply TWIN/BASF commands to model twin domains .
-
ORTEP-3 : Visualize anisotropic displacement ellipsoids to validate geometric accuracy .
| Crystallographic Refinement Parameters |
|--------------------------------------------|---------------------------------|
| Software | SHELXL, WinGX |
| Twinning Correction | BASF scale factor (0.0–0.5) |
| R-Factor Target | <0.05 for high-resolution data |
Q. What experimental and computational strategies are effective in analyzing tautomeric equilibria or isomerization in this compound?
- Methodological Answer :
- Experimental : UV-Vis spectroscopy monitors tautomer shifts (e.g., enol-keto equilibria) in solvents of varying polarity. For β-cyclodextrin inclusion complexes, spectral changes (e.g., hypsochromic shifts) indicate host-guest interactions .
- Computational : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) optimize tautomer geometries and calculate energy barriers. Compare computed IR/NMR spectra with experimental data to validate models.
Q. How can mass spectrometry elucidate fragmentation pathways and reaction mechanisms involving this compound?
- Methodological Answer : Electron Ionization (EI) at 70 eV generates characteristic fragments:
- Loss of ethyl group (m/z = [M – 45]).
- Cleavage of the hydrazinylidene moiety (m/z = [M – 78]).
- Isotopic labeling (e.g., C) tracks specific fragment origins. Gas-phase basicity data (ΔrG° ~1527 kJ/mol) from NIST databases inform protonation sites .
Q. What recrystallization strategies improve purity and yield of the compound for biological testing?
- Methodological Answer :
- Solvent Pair Screening : Test methanol/water, ethyl acetate/hexane. For hydrazone derivatives, methanol recrystallization removes unreacted starting materials .
- Gradient Cooling : Slow cooling (1°C/min) promotes larger crystal formation.
- Purity Assessment : HPLC with C18 columns (acetonitrile/water gradient) quantifies impurities (<2% area).
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational vibrational spectra?
- Methodological Answer :
Verify computational parameters (basis set, solvent model). B3LYP/6-311+G(d,p) often matches experimental IR.
Check for crystal packing effects (e.g., hydrogen bonds in XRD vs. isolated molecule DFT) .
Re-examine sample purity (e.g., hydrate formation alters O-H stretches).
Biological Activity Assessment
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?
- Methodological Answer :
- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- β-Cyclodextrin Complexation : Enhances aqueous solubility for bioassays. Prepare inclusion complexes via co-precipitation and confirm via DSC/XRD .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
